Tubulin Binding Affinity: ON 01500 vs. Rigosertib (ON 01910) vs. Vincristine by Microscale Thermophoresis (MST)
ON 01500 binds directly to purified tubulin with a dissociation constant (Kd) of 21 nM, determined by microscale thermophoresis (MST) using purified tubulin labeled with the Monolith NT RED-NHS kit and incubated with increasing concentrations of compound for 30 min [1]. Under identical experimental conditions, vincristine, a clinical tubulin-depolymerizing agent, exhibited a Kd of 74 nM. By contrast, clinical-grade rigosertib (O-RGS) showed no detectable tubulin binding at concentrations up to 100 µM [1]. This establishes ON 01500 as having approximately 3.5-fold higher tubulin affinity than vincristine, while rigosertib is completely devoid of tubulin-binding activity.
| Evidence Dimension | Tubulin binding affinity (Kd) |
|---|---|
| Target Compound Data | ON 01500: Kd = 21 nM |
| Comparator Or Baseline | Vincristine: Kd = 74 nM; Rigosertib (clinical-grade O-RGS): no binding detected at 100 µM |
| Quantified Difference | ON 01500 binds tubulin with 3.5-fold higher affinity than vincristine; rigosertib shows no measurable binding (>4,700-fold selectivity gap) |
| Conditions | Microscale thermophoresis (MST) with purified tubulin; Monolith NT RED-NHS labeling; 30 min incubation; Figure 1E, Baker et al., 2020 |
Why This Matters
Direct tubulin binding establishes ON 01500 as a mechanistically distinct tool for microtubule perturbation studies, whereas rigosertib is wholly unsuitable for tubulin-targeted applications.
- [1] Baker SJ, Cosenza SC, Athuluri-Divakar S, Reddy MVR, Vasquez-Del Carpio R, Jain R, Aggarwal AK, Reddy EP. A Contaminant Impurity, Not Rigosertib, Is a Tubulin Binding Agent. Molecular Cell, 2020; 79(1): 180–190.e4. doi:10.1016/j.molcel.2020.05.024. View Source
